ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic thiophene or triazole derivatives, leading to complex heterocyclic structures. For example, the synthesis of 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a compound with a somewhat similar structural motif, was achieved by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate. The synthesis process showcases the complexity and precision required in creating specific heterocyclic compounds (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Molecular Structure Analysis
The molecular structure of related compounds reveals a stable configuration often stabilized by intramolecular hydrogen bonding. For instance, the structure of N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea exhibits stabilization through such hydrogen bonds, indicative of the intricate molecular arrangements possible within this class of compounds (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes a range of reactions, from heterocyclization to the formation of Schiff bases and complexation with metals. These reactions underscore the compounds' versatility and reactivity, paving the way for diverse chemical applications and studies on their reactivity and interactions (Sancak et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structure and melting points, are crucial for understanding their stability and suitability for various applications. X-ray diffraction techniques and spectroscopic methods often reveal the compounds' solid-state structure and intermolecular interactions, which are essential for predicting their behavior in different environments (Dolzhenko et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, highlight the compounds' chemical versatility. These properties are critical for their potential applications in catalysis, material science, and as intermediates in organic synthesis (Sancak et al., 2007).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related thiophene and triazole derivatives in the synthesis of heterocyclic compounds. For instance, the Gewald reaction has been employed to synthesize 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the potential of such compounds in generating diverse heterocyclic structures with potential biological activities (Sun, Huang, & Ding, 2010).
Application in Dye Synthesis
Compounds structurally related to ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate have been applied in the synthesis of dyes. For example, synthesis of 5-arylazothiophene derivatives, which serve as thiophene azo dyes, indicates the role of similar thiophene derivatives in producing materials with desirable coloration properties for industrial applications (Sabnis, Kazemi, & Rangnekar, 1991).
Development of Pharmacologically Active Compounds
The structural framework of thiophene and triazole derivatives, closely related to the compound , has been foundational in developing molecules with significant biological activities. A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes uncovered their pronounced anti-proliferative activity and tumor cell selectivity, indicating the potential of such derivatives in cancer research (Thomas et al., 2017).
properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S3/c1-5-28-18(27)13-10(3)14(15(20)26)31-17(13)21-12(25)8-30-19-23-22-16(24(19)4)11-6-9(2)29-7-11/h6-7H,5,8H2,1-4H3,(H2,20,26)(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHIDAGLNKTWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CSC2=NN=C(N2C)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.